2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It’s worth noting that imidazopyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused to a pyridine ring, which is a common structure in imidazopyridines .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : A study by Domingo et al. (2006) highlights the formation of imidazo[1,2-c]pyrimidines through intramolecular Michael addition, indicating the reactivity and potential synthetic utility of related compounds in creating heterocyclic structures which are prevalent in many bioactive molecules (Domingo, Sáez, Palmucci, Sepúlveda-Arques, & González-Rosende, 2006).
Biological Applications
Antimicrobial Activity : A study by Ch (2022) demonstrates the antimicrobial action of compounds structurally related to the specified molecule, underscoring their potential in developing new antimicrobial agents (Ch, 2022).
Corrosion Inhibition : Research by Yıldırım and Cetin (2008) into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives suggests that structurally similar compounds can act as effective corrosion inhibitors, highlighting their application in protecting materials from degradation (Yıldırım & Cetin, 2008).
Medicinal Chemistry and Drug Design
Drug Development and Functionalization : Goel, Luxami, and Paul (2015) discuss the synthesis and functionalization of imidazo[1,2-a]pyrimidines, a category encompassing compounds with the specified structure, emphasizing their significance in medicinal chemistry for the development of therapeutics and chemical probes (Goel, Luxami, & Paul, 2015).
Mechanism of Action
Target of Action
The primary target of the compound 2-cyclohexyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is the KRAS G12C . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancers .
Mode of Action
The compound acts as a covalent inhibitor , binding to the KRAS G12C protein . This binding is facilitated by a Groebke–Blackburn–Bienaymè reaction (GBB reaction) . The covalent binding leads to changes in the protein’s function, disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability .
Result of Action
The compound’s action results in the inhibition of the KRAS G12C protein, disrupting the RAS signaling pathway . This disruption can lead to the death of cancer cells, making the compound a potential anticancer agent .
Future Directions
The future directions for this compound could involve further exploration of its potential medicinal applications, given the interest in imidazopyridines in medicinal chemistry . Additionally, further studies could explore the synthesis of this compound using different methodologies and its functionalization at various positions .
Properties
IUPAC Name |
2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)18-14-24-11-5-10-21-20(24)23-18/h4-5,8-11,13-15H,1-3,6-7,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYVZZZBIKEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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